molecular formula C8H10N4O B2637300 n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide CAS No. 1880711-02-3

n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide

Cat. No.: B2637300
CAS No.: 1880711-02-3
M. Wt: 178.195
InChI Key: XXSQCVICEREFQV-UHFFFAOYSA-N
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Description

n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide: is a heterocyclic compound that features a pyrazole ring substituted with a cyanomethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide typically involves the reaction of ethyl cyanoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then further reacted with appropriate reagents to introduce the cyanomethyl and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent-free methods and green chemistry principles are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of biologically active molecules and materials with unique properties .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also used in the development of new pharmaceuticals .

Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting specific enzymes and receptors. Its derivatives are being explored for their potential therapeutic effects .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

  • Cyanomethyl pyridinium salts
  • Cyanomethyl isoquinolinium salts
  • N-(Cyanomethyl)-2-chloroisonicotinamide

Comparison: n-(Cyanomethyl)-1-ethyl-1h-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-2-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-12-7(3-5-11-12)8(13)10-6-4-9/h3,5H,2,6H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSQCVICEREFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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